molecular formula C25H28O8 B1517133 4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-beta-D-glucopyranoside CAS No. 1477956-18-5

4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-beta-D-glucopyranoside

Cat. No. B1517133
M. Wt: 456.5 g/mol
InChI Key: AYSHRBCEMWANHR-HGGAONJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-beta-D-glucopyranoside, also known as 4-MPA-B-Glc, is a synthetic compound of significant interest in the scientific community. It is a non-toxic, water-soluble glucoside derivative, and has been studied for its potential applications in various areas including medicinal chemistry, biochemistry, and pharmacology. The purpose of

Scientific Research Applications

Analytical and Diagnostic Applications

The compound has been involved in various diagnostic and analytical studies, especially in the context of medical conditions and drug metabolism. For instance, urinary N-acetyl-beta-D-glucosaminidase (NAG) excretion, related to certain diabetic conditions, was measured using a chromogenic substrate closely related to the compound . This measurement aids in the assessment of early diabetic nephropathy and glycaemic control, showcasing the compound's potential in diagnostic assays and medical research (Watts et al., 1988).

Additionally, research has indicated its use in studying drug metabolism. For instance, the metabolism of acetaminophen, a commonly used analgesic, involves metabolites including 2-methoxyacetaminophen, showcasing a possible indirect association with the compound's structural analogs, highlighting its relevance in pharmacokinetic studies (Mrochek et al., 1974).

Therapeutic Research

The compound's structural and functional similarities with other glucopyranosides suggest potential therapeutic applications. Salidroside, a glucopyranoside, has demonstrated cardiovascular protective effects and potential in treating cardiotoxicity in chemotherapy, highlighting a possible research pathway for similar compounds in therapeutic contexts (Zhang et al., 2012).

Biomonitoring and Environmental Exposure

Studies involving related compounds have also focused on biomonitoring and assessing environmental exposure. For example, urinary concentrations of phenols or their metabolites, including 2-hydroxy-4-methoxybenzophenone, have been used as biomarkers to assess exposure to these compounds in the general population. This indicates the potential use of the compound in environmental health studies and the monitoring of phenolic compound exposure (Ye et al., 2005).

properties

IUPAC Name

[(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8/c1-4-14-28-22-21-20(15-29-24(33-21)17-8-6-5-7-9-17)32-25(23(22)30-16(2)26)31-19-12-10-18(27-3)11-13-19/h4-13,20-25H,1,14-15H2,2-3H3/t20-,21-,22+,23-,24?,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSHRBCEMWANHR-HGGAONJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)OC)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC4=CC=C(C=C4)OC)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91659153

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-beta-D-glucopyranoside

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